molecular formula C₈H₁₄N₄O₁₀P₂ B1157381 5-Aza-2'-deoxy Cytidine Diphosphate

5-Aza-2'-deoxy Cytidine Diphosphate

Cat. No.: B1157381
M. Wt: 388.17
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aza-2'-deoxy Cytidine Diphosphate is a key nucleotide intermediate in the metabolic activation pathway of the well-characterized nucleoside analog, 5-Aza-2'-deoxycytidine (decitabine). As a prodrug, 5-Aza-2'-deoxycytidine requires stepwise phosphorylation to its active form, 5-Aza-2'-deoxycytidine triphosphate . This triphosphate form is incorporated into DNA and acts as a potent mechanism-based inhibitor of DNA methyltransferases (DNMTs). The formation of a covalent complex between the incorporated analog and DNMT enzymes leads to the irreversible trapping and subsequent degradation of the enzyme, resulting in global DNA hypomethylation . This inhibition of DNA methylation can reactivate tumor suppressor genes and other genes silenced by aberrant hypermethylation in cancer cells, which is a fundamental mechanism underlying the antineoplastic effects observed in leukemia and other malignancies . By providing the diphosphate form, researchers can directly study the final steps of this metabolic pathway and investigate the enzymatic activity of nucleotide diphosphate kinases. This compound is valuable for probing the intricate mechanisms of epigenetic regulation, cellular differentiation, and senescence. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₈H₁₄N₄O₁₀P₂

Molecular Weight

388.17

Synonyms

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one Diphosphate;  2-Desoxy-5-azacytidine Diphosphate;  2’-Deoxy-5-azacytidine Diphosphate;  DAC Diphosphate;  Dacogen Diphosphate;  Decitabine Diphosphate;  NSC 127716 Diphosphate;  β-Decita

Origin of Product

United States

Biochemical Anabolism and Formation of 5 Aza 2 Deoxy Cytidine Diphosphate

Enzymatic Phosphorylation of 5-Aza-2'-deoxycytidine Monophosphate (5-Aza-dCMP)

The phosphorylation of 5-Aza-2'-deoxycytidine monophosphate (5-Aza-dCMP) to its diphosphate (B83284) form is a crucial step in the anabolic pathway of 5-Aza-2'-deoxycytidine (Decitabine). This conversion is essential for the subsequent formation of the active triphosphate metabolite, which is incorporated into DNA.

Involvement of Pyrimidine (B1678525) Monophosphate Kinase Activity

Human UMP/CMP kinase (also designated as pyrimidine nucleoside monophosphate kinase) is responsible for the phosphorylation of CMP, UMP, and dCMP. nih.gov This enzyme plays a significant role in the activation of various pyrimidine analog drugs by converting their monophosphate forms to diphosphates. nih.gov Research has shown that human UMP/CMP kinase can phosphorylate a range of deoxycytidine analogue monophosphates. nih.govsigmaaldrich.com While UMP and CMP are preferred substrates over dCMP, the kinase demonstrates broad specificity, which allows for the phosphorylation of compounds like 5-Aza-dCMP. nih.gov The activity of UMP/CMP kinase can be influenced by cellular factors, including the concentrations of ATP and magnesium, which can differentially regulate the phosphorylation of ribo- and deoxyribonucleoside monophosphates. nih.gov

Kinetic Properties of Human UMP/CMP Kinase with Various Substrates
SubstrateRelative Phosphorylation Efficiency (Vmax/Km)
UMPHigh
CMPHigh
dCMPLower than UMP/CMP
Arabinofuranosyl-CMPHigher than dCMP
Gemcitabine monophosphateLower than dCMP

This table illustrates the relative efficiency of human UMP/CMP kinase in phosphorylating its natural substrates and various analogue monophosphates, based on published research findings. nih.gov

Conversion Pathways from 5-Azacytidine (B1684299) Diphosphate (5-Aza-CDP)

A smaller, yet significant, portion of 5-Aza-dCDP is formed through the metabolic pathway of 5-Azacytidine (Azacitidine). This route involves the direct reduction of the ribonucleotide diphosphate form.

Reduction by Ribonucleotide Reductase (RR)

Ribonucleotide reductase (RR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides from their corresponding ribonucleotides. wikipedia.org A fraction of the 5-azacytidine that is phosphorylated to 5-azacytidine diphosphate (5-Aza-CDP) can be converted to 5-Aza-2'-deoxycytidine diphosphate (5-Aza-dCDP) by the action of RR. nih.govnih.gov This conversion is a critical branch point in the metabolism of 5-azacytidine, diverting a portion of the drug from RNA-directed effects towards DNA-targeted actions. nih.gov Studies have indicated that the RRM2 subunit of ribonucleotide reductase is involved in this conversion process. nih.gov

Intermediary Role in Azacytidine Deoxyribonucleotide Synthesis

The formation of 5-Aza-dCDP from 5-Aza-CDP represents an intermediary step in the synthesis of azacytidine deoxyribonucleotides. nih.gov While the majority (approximately 80-90%) of 5-azacytidine is ultimately incorporated into RNA, a smaller fraction (10-20%) is shunted towards DNA synthesis through this reductive pathway. nih.govnih.gov Following its formation, 5-Aza-dCDP is further phosphorylated to 5-Aza-2'-deoxycytidine triphosphate (5-Aza-dCTP), the active metabolite that gets incorporated into DNA. nih.gov The intracellular levels of the necessary enzymes and substrates dictate the metabolic fate of these azanucleosides.

Metabolic Fate of 5-Azacytidine
Metabolic PathwayApproximate Percentage of 5-AzacytidineKey EnzymeEnd Product for Incorporation
RNA-directed pathway~80-90%RNA Polymerase5-Aza-CTP
DNA-directed pathway~10-20%Ribonucleotide Reductase5-Aza-dCTP

This table summarizes the two primary metabolic pathways of 5-Azacytidine and the approximate distribution of the drug between them. nih.govnih.gov

Metabolic Transformation and Downstream Products of 5 Aza 2 Deoxy Cytidine Diphosphate

The Leap to Triphosphate: Catalysis by Nucleoside Diphosphate (B83284) Kinase

The conversion of 5-Aza-2'-deoxycytidine diphosphate to its triphosphate counterpart, 5-Aza-2'-deoxycytidine triphosphate (5-Aza-dCTP), is a pivotal reaction catalyzed by the enzyme nucleoside diphosphate kinase (NDP kinase). nih.govresearchgate.net This enzymatic step is essential for the pharmacological activity of the parent compound, as only the triphosphate form can be utilized by DNA polymerases. nih.govnih.gov

The Role of Nucleoside Diphosphate Kinase (NDP Kinase)

Nucleoside diphosphate kinases are responsible for maintaining the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate (B84403) group from a donor triphosphate, typically ATP, to a nucleoside diphosphate acceptor. These enzymes generally exhibit broad substrate specificity, which allows them to phosphorylate a variety of natural and analog nucleoside diphosphates. nih.govnih.govpsu.edu In the context of 5-Aza-2'-deoxycytidine metabolism, NDP kinase facilitates the final phosphorylation step, converting 5-Aza-dCDP into the active 5-Aza-dCTP. researchgate.netnih.gov While NDP kinases are generally not highly specific regarding the base or the sugar moiety of their substrates, modifications at the 3'-position of the ribose can impact catalytic efficiency. nih.gov

Integration into the Genome: A Targeted Incorporation

Once formed, 5-Aza-2'-deoxycytidine triphosphate is a substrate for DNA polymerases, enabling its incorporation into newly synthesized DNA strands. nih.govnih.govnih.gov This integration is not random but is specifically directed towards the cell's deoxyribonucleic acid.

Preferential Integration into Deoxyribonucleic Acid (DNA)

The deoxyribose sugar present in 5-Aza-dCTP dictates its preferential incorporation into DNA rather than RNA. researchgate.net Research has shown that DNA polymerase alpha can effectively utilize 5-Aza-dCTP as a substrate, with kinetic parameters comparable to the natural substrate, dCTP. Specifically, the apparent Michaelis constant (Km) for 5-Aza-dCTP was found to be 3.0 microM, similar to the 2.0 microM for dCTP, indicating a strong affinity of the enzyme for the analog. nih.gov The maximum velocity (Vmax) of incorporation for 5-Aza-dCTP was only slightly lower than that of dCTP, further demonstrating its efficiency as a substrate for DNA polymerase. nih.gov This incorporation follows the principles of Watson-Crick base pairing. nih.gov

Table 1: Kinetic Parameters of 5-Aza-dCTP and dCTP with DNA Polymerase Alpha

SubstrateApparent Km (µM)Apparent Vmax (Relative to dCTP)
5-Aza-dCTP3.0 nih.govSlightly lower nih.gov
dCTP2.0 nih.gov1.0

This table illustrates the comparable affinity and incorporation efficiency of 5-Aza-dCTP and the natural nucleotide dCTP by DNA polymerase alpha.

Implications for DNA Replication and S-Phase Specificity

The incorporation of 5-Aza-dCTP into DNA is intrinsically linked to the process of DNA replication, which occurs during the S-phase of the cell cycle. nih.govnih.gov Consequently, the effects of 5-Aza-2'-deoxycytidine are most pronounced in actively dividing cells. nih.gov The integration of this analog into the DNA strand has profound consequences. While some studies suggest that the incorporation of 5-Aza-dCTP has little effect on the rate of DNA elongation, others indicate that it can lead to the inhibition of DNA synthesis. nih.govnih.gov The presence of 5-azacytosine (B16484) within the DNA creates a target for DNA methyltransferases, leading to their irreversible binding and subsequent degradation, which is a key aspect of the drug's epigenetic activity. nih.govoup.com This action is most effective when the analog is incorporated during DNA replication, highlighting the S-phase specificity of the compound. nih.govnih.gov

Cellular Dynamics and Intracellular Pool Regulation of 5 Aza 2 Deoxy Cytidine Diphosphate

Factors Influencing Intracellular Nucleotide Levels

The intracellular abundance of 5-Aza-dCDP is not solely dependent on the extracellular concentration of its precursor. It is critically influenced by the cell's existing pools of natural nucleotides and the complex web of interactions within the pyrimidine (B1678525) salvage pathway. The maintenance of a balanced pool of deoxyribonucleotide triphosphates (dNTPs) is essential for normal cellular functions like DNA replication and repair, and any imbalance can lead to genomic instability. frontiersin.org The introduction of a nucleoside analog like 5-aza-2'-deoxycytidine creates a competitive environment that can perturb this delicate balance.

The activation of 5-aza-2'-deoxycytidine is in direct competition with the cell's natural deoxycytidine. Deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation step, acts on both the endogenous nucleoside and the analog. Consequently, high intracellular concentrations of deoxycytidine can competitively inhibit the activation of 5-aza-2'-deoxycytidine, thereby reducing the subsequent formation of the monophosphate, diphosphate (B83284), and triphosphate forms. Drug resistance can, in fact, arise from a reduction in deoxycytidine kinase activity. nih.gov

At the triphosphate level, a similar competitive dynamic exists. The active metabolite, 5-Aza-dCTP, competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase alpha. nih.gov A high intracellular pool of dCTP can therefore reduce the incorporation of the analog, potentially diminishing its therapeutic efficacy. The kinetic parameters of this interaction highlight the potent nature of this competition; the apparent Michaelis constant (Km) for 5-Aza-dCTP with DNA polymerase alpha is 3.0 µM, a value very close to the 2.0 µM Km for the natural substrate, dCTP. nih.gov This indicates that 5-Aza-dCTP is a very good substrate for the enzyme and competes effectively with its natural counterpart. nih.gov

The regulation of 5-Aza-dCDP levels extends beyond simple competition at the initial phosphorylation and final DNA incorporation steps. The metabolic pathway is rife with competitive substrate interactions that can either enhance or diminish the intracellular pool of the activated analog.

One critical point of regulation involves the enzyme deoxycytidylate (dCMP) deaminase, which provides an inactivating, catabolic route for the monophosphate form of the analog (5-Aza-dCMP). researchgate.netnih.gov This enzyme converts 5-Aza-dCMP to 5-aza-2'-deoxyuridine (B566005) monophosphate. While the deamination rate for the natural substrate, dCMP, is approximately 100-fold greater than for 5-Aza-dCMP, the interaction is complex. nih.gov 5-Aza-dCMP can, at low concentrations, stimulate the deamination of dCMP, suggesting a complex allosteric interaction. nih.gov

The activity of dCMP deaminase is itself subject to allosteric regulation by other nucleotides, creating another layer of control. Deoxythymidine triphosphate (dTTP) acts as an inhibitor of the deamination of 5-Aza-dCMP. nih.gov This inhibition can be reversed by the allosteric activators dCTP and 5-Aza-dCTP, both of which are equally effective in activating the deamination of the natural substrate dCMP. nih.gov These intricate interactions demonstrate that the intracellular fate of 5-Aza-dCMP—whether it proceeds via phosphorylation to 5-Aza-dCDP or is inactivated by deamination—is dependent on the relative concentrations of multiple competing nucleotide substrates and effectors within the cell.

Table 1: Key Enzymatic Interactions in 5-Aza-2'-deoxycytidine Metabolism
EnzymeSubstrate/EffectorInteraction TypeKinetic Parameter/EffectReference
Deoxycytidine Kinase (dCK)5-Aza-2'-deoxycytidineSubstrateRate-limiting activation step nih.gov
DeoxycytidineCompetitive SubstrateInhibits activation of the analog nih.gov
DNA Polymerase Alpha5-Aza-dCTPSubstrateApparent Km = 3.0 µM nih.gov
dCTPCompetitive SubstrateKm = 2.0 µM nih.gov
dCMP Deaminase5-Aza-dCMPSubstrate (Inactivation)Rate is 100-fold less than for dCMP nih.gov
dCMPNatural SubstrateDeamination stimulated by low 5-Aza-dCMP nih.gov
dTTPAllosteric InhibitorInhibits deamination of 5-Aza-dCMP nih.gov
dCTP / 5-Aza-dCTPAllosteric ActivatorReverses dTTP inhibition nih.gov

Cellular Uptake and Transport Mechanisms of Precursors

As a hydrophilic molecule, the precursor 5-aza-2'-deoxycytidine cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov Its entry into the cell is a crucial, carrier-mediated process facilitated by specialized membrane proteins known as nucleoside transporters. nih.gov The expression and activity of these transporters are primary determinants of the intracellular availability of the drug for subsequent activation.

Two major families of nucleoside transporters are responsible for its uptake: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.govashpublications.org For 5-aza-2'-deoxycytidine specifically, hENT1 has been identified as a key transporter. nih.gov Studies have shown that higher expression levels of hENT1 in patients correlate with a better response to therapy, establishing it as a potential biomarker. researchgate.net

The various transporter subtypes exhibit different efficiencies for carrying 5-aza-2'-deoxycytidine. The rank order of cytotoxic sensitivity conferred by these transporters is hENT1 > hCNT1. nih.gov In contrast, hENT2 and hCNT2 are very poor transporters for this particular analog. nih.gov This differential transportability highlights the specific molecular interactions between the drug and the transporter proteins and underscores the critical role of hENT1 in mediating the cellular uptake and subsequent pharmacological activity of 5-aza-2'-deoxycytidine. nih.govresearchgate.net

Table 2: Transport Efficiency of 5-Aza-2'-deoxycytidine by Human Nucleoside Transporters (hNTs)
TransporterFamilyTransport Efficiency for 5-Aza-2'-deoxycytidineReference
hENT1EquilibrativeHigh / Key transporter nih.govresearchgate.net
hCNT1ConcentrativePoor to Modest nih.gov
hENT2EquilibrativeVery Poor / Inefficient nih.gov
hCNT2ConcentrativeVery Poor / Inefficient nih.gov

Mechanistic Implications of 5 Aza 2 Deoxy Cytidine Diphosphate As a Biological Intermediate

Role in DNA Methyltransferase Inhibition Cascade

The primary and most well-characterized mechanism of action for 5-Aza-2'-deoxycytidine is the profound inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. This inhibition is not direct but is a consequence of the metabolic activation pathway for which 5-Aza-2'-deoxycytidine diphosphate (B83284) is an essential precursor.

Formation of Covalent DNA-Enzyme Adducts following Triphosphate Incorporation

Following its conversion from the diphosphate, 5-Aza-dCTP is recognized by DNA polymerases as a substrate analogous to the natural deoxycytidine triphosphate (dCTP). nih.govnih.gov During the S-phase of the cell cycle, DNA polymerases incorporate it into newly synthesized DNA strands. nih.govnih.gov

The critical event occurs when a DNA methyltransferase, particularly the maintenance methyltransferase DNMT1, attempts to methylate the incorporated azacytosine base. nih.govnih.govashpublications.org The standard methylation reaction involves the DNMT enzyme forming a temporary covalent bond with the C6 position of the cytosine ring, allowing for the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position. However, in the azacytosine ring, the C5 position is occupied by a nitrogen atom. researchgate.netmdpi.com This substitution makes the normal enzymatic reaction impossible to complete. The DNMT enzyme successfully attacks the C6 position but cannot resolve the covalent intermediate, resulting in the enzyme becoming permanently and covalently trapped on the DNA. nih.govmdpi.comoup.com This creates a stable DNA-protein adduct, a significant form of DNA damage. nih.govlife-science-alliance.orgnih.gov

Contribution to DNA Hypomethylation

The irreversible trapping of DNMTs on DNA has a direct and potent consequence: the depletion of active DNMT enzymes within the cell. nih.govmdpi.comoup.com As DNA replication proceeds, there are insufficient functional DNMTs to methylate the newly synthesized DNA strands at CpG sites. This failure of maintenance methylation results in a passive, replication-dependent loss of methylation patterns. nih.govnih.gov With each round of cell division, the daughter cells inherit DNA that is progressively more demethylated, a state known as global hypomethylation. nih.govnih.govyoutube.com This process effectively erases aberrant hypermethylation patterns often found in pathological conditions. nih.gov

Study FocusCell Line/ModelKey Finding on HypomethylationCitation
Global DNA MethylationMyeloid (P39, HL60) and T cells (Jurkat)5-Azacytidine (B1684299) induced non-dose-dependent global DNA hypomethylation at concentrations ≥0.5 µM. nih.gov
Neoplastic Cell ClearanceChronic Myelomonocytic Leukemia (CMML) PatientsInduction of global hypomethylation (measured by LINE1) preceded the clearance of neoplastic cells and clinical response. nih.gov
Gene ReactivationCancer Cell Lines5-Aza-2'-deoxycytidine induces re-expression of silenced genes through the demethylation of CpG islands. nih.gov
Mechanism of ActionReviewIncorporation of 5-aza-dCTP into DNA leads to depletion of DNMT and replication-dependent DNA hypomethylation. nih.gov

Regulation of Gene Expression and Epigenetic Remodeling

The widespread DNA hypomethylation induced by 5-Aza-2'-deoxycytidine initiates a significant reprogramming of the cell's epigenetic landscape, leading to profound changes in gene expression and chromatin architecture.

Reactivation of Silenced Genes

One of the most significant outcomes of drug-induced hypomethylation is the reactivation of genes that were previously silenced by promoter hypermethylation. nih.govnih.gov In many diseases, including cancer, tumor suppressor genes are often inactivated by this epigenetic mechanism. By reversing this hypermethylation, 5-Aza-2'-deoxycytidine can restore the expression of these critical regulatory genes. nih.govresearchgate.net This re-expression can re-engage cellular pathways that control proliferation, differentiation, and apoptosis. nih.govnih.gov Studies have shown the re-expression of numerous genes, including key cell cycle regulators and tumor suppressors, following treatment. nih.govnih.gov

Reactivated Gene(s)Cell Line / SystemConsequence of ReactivationCitation
Muscle-specific genes (e.g., MM-creatine kinase)HeLa cells (in heterokaryons)Demonstrated that 5-azacytidine treatment is required for dormant genes to respond to regulatory factors.
CDKN2A (p16), RASSF1AVarious cancer cell linesRe-expression of methylated tumor suppressor genes. nih.gov
Development-related genesChicken Embryo FibroblastsIdentified 40 differentially expressed genes related to development (e.g., bone, feather follicle) following treatment. researchgate.net
Caspase-8, Caspase-10TRAIL-resistant cell linesRestored sensitivity to TRAIL-induced apoptosis. sigmaaldrich.com

Chromatin Structure Modulation

DNA methylation is intricately linked to chromatin structure. Heavily methylated regions of DNA are typically associated with condensed chromatin (heterochromatin), which is transcriptionally silent. The removal of methyl marks by 5-Aza-2'-deoxycytidine treatment helps to initiate a shift toward a more open and accessible chromatin configuration (euchromatin). nih.gov This process, known as chromatin decondensation or remodeling, makes the DNA more accessible to transcription factors and the cellular machinery required for gene expression. nih.govnih.gov Studies have demonstrated that treatment with azanucleosides leads to a visible decondensation of chromatin and a shift in DNA replication timing to an earlier state, which is characteristic of transcriptionally active chromatin. nih.govnih.gov This structural change is a crucial step that translates DNA demethylation into active gene transcription. nih.gov Research indicates that the complete reactivation of silenced genes requires not only demethylation but also the subsequent insertion of the histone variant H2A.Z to establish nucleosome-depleted regions at promoters. nih.gov

Cellular Responses Initiated by Altered DNA Methylation

The combination of covalent DNA-protein adducts, which are interpreted as DNA damage, and the global reprogramming of gene expression triggers a variety of complex cellular responses. These responses ultimately determine the fate of the cell and are central to the compound's biological activity.

The formation of DNMT-DNA adducts is a potent DNA damage signal that activates cellular stress response pathways. nih.govlife-science-alliance.orgnih.gov This leads to the activation of key sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including checkpoint kinases and the tumor suppressor p53. nih.govashpublications.org This DNA damage response can result in several outcomes:

Cell Cycle Arrest: The cell cycle may be halted, typically at the G2/M checkpoint, to provide time for the cell to repair the DNA damage. nih.govashpublications.orgnih.gov

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. nih.govaacrjournals.orgnih.govspandidos-publications.com This process involves the activation of caspases and is a key mechanism for eliminating damaged or malignant cells. aacrjournals.orgnih.govspandidos-publications.com

Senescence: In some contexts, treated cells may enter a state of permanent growth arrest known as senescence, characterized by the expression of markers like p53 and the formation of DNA double-strand breaks. aacrjournals.org

The reactivation of silenced genes can also contribute to these cellular fates. For instance, the re-expression of a silenced tumor suppressor gene can, on its own, trigger apoptosis or inhibit cell proliferation. nih.gov Studies have shown that the apoptotic response to azanucleosides involves multiple pathways, including the activation of both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic cascades. nih.govnih.govresearchgate.net

Cellular ResponseKey Molecular EventsCell Line / ModelCitation
DNA Damage Response Formation of γ-H2AX foci (DNA double-strand breaks), activation of ATM, ATR, CHK1.Multiple human cancer cell lines. nih.govnih.gov
Apoptosis Caspase-3, -8, and -9 activation, PARP cleavage, mitochondrial depolarization, Bcl-2 family protein cleavage.Human leukemia cells (U937, HL60), Myeloid cells (P39), Murine oocytes. nih.govnih.govspandidos-publications.com
Cell Cycle Arrest G2/M phase accumulation.TP53-deficient AML cells, Human Multiple Myeloma Cell Lines. ashpublications.orgnih.gov
Senescence p53-dependent senescence, induction of DNA double-strand breaks.Human hepatoma, colon, renal, and lung cancer cells. aacrjournals.org

Differentiation Induction in Cellular Models

The pathway initiated by the formation of 5-Aza-2'-deoxycytidine diphosphate ultimately leads to potent differentiation-inducing effects in various cellular models. This is a key component of its mechanistic action, particularly at low, non-cytotoxic concentrations. nih.gov The process is fundamentally linked to the reactivation of genes silenced by DNA hypermethylation, a common epigenetic aberration in cancer. tandfonline.comnih.gov By inhibiting DNMTs, the metabolic product of 5-aza-dCDP allows for the expression of genes that can trigger new developmental pathways. patsnap.comnih.gov

Early studies demonstrated that 5-Aza-2'-deoxycytidine could induce the differentiation of mouse embryo fibroblasts into muscle cells, adipocytes, and chondrocytes. nih.gov This induction of new developmental pathways involves stable, heritable changes of an epigenetic nature. nih.gov The re-expression of aberrantly methylated genes involved in normal cell cycle control and differentiation pathways is believed to be a primary contributor to these effects. tandfonline.com

In the context of hematological malignancies, this differentiation-inducing capability is particularly relevant. Treatment with 5-Aza-2'-deoxycytidine has been shown to induce terminal differentiation of leukemic blast cells from patients with acute myeloid leukemia (AML). nih.gov Similarly, in HL-60 myeloid leukemic cells, it can induce differentiation, highlighting its potential to alter the malignant phenotype. nih.gov The mechanism involves reversing the epigenetic silencing of key regulatory genes, thereby promoting maturation and reducing proliferation. nih.govnih.gov

The reactivation of specific genes is central to this process. For example, the expression of MyoD, a key myogenic determination gene, has been correlated with the loss of DNA methylation, illustrating a direct link between the drug's hypomethylating activity and the initiation of a specific differentiation pathway. nih.gov

Table 1: Examples of Differentiation Induction in Cellular Models by 5-Aza-2'-deoxycytidine

Cell Line/ModelTypeObserved DifferentiationKey FindingsReference(s)
Mouse Embryo FibroblastsFibroblastMuscle cells, Adipocytes, ChondrocytesInduces stable, heritable changes in developmental pathways. nih.gov
HL-60Myeloid LeukemiaTerminal DifferentiationInduces differentiation and affects c-myc expression. nih.gov
Acute Myeloid Leukemia (AML) Patient BlastsPrimary Cancer CellsTerminal DifferentiationDemonstrates differentiation-inducing potential in primary human leukemic cells. nih.gov
RKOColon CancerN/A (Gene Reactivation)Reactivates methylation-silenced genes like MLH1, CDKN2A, and MYOD1. plos.org

Modulation of Cellular Immune Microenvironment (e.g., macrophage activation, T cell activation)

The biological activity stemming from 5-Aza-2'-deoxycytidine diphosphate and its subsequent metabolites extends to significant modulation of the tumor immune microenvironment. This includes direct effects on key immune cells such as macrophages and T cells.

Macrophage Modulation: The compound can influence macrophage polarization, a process where macrophages adopt different functional phenotypes, classically defined as pro-inflammatory M1 or anti-inflammatory M2 states. nih.gov Studies have shown that decitabine (B1684300) can promote M2 macrophage polarization in certain contexts, suggesting a potential to regulate inflammatory responses. nih.govmdpi.com In cocultures of macrophages and lymphocytes, decitabine treatment led to a decrease in inflammatory cytokines like IL-1β, TNF-α, and IFN-γ, while maintaining IL-10 production, a profile consistent with M2 polarization. mdpi.com In other models, treatment suppressed the activation of microglia and monocyte-derived macrophages, characterized by lower expression of MHC class II. oncotarget.com This modulation can hinder the recruitment of other immune cells and temper the inflammatory environment. oncotarget.com

However, the effects can be context-dependent. In response to mycobacterial infection, decitabine was found to increase phagocytosis by monocytes but reduce the ultimate killing of the pathogen. mdpi.com Furthermore, a study in colorectal peritoneal metastasis showed that 5-Aza-2'-deoxycytidine could reprogram macrophages toward an anti-tumor phenotype by inducing IL-6 expression in a manner dependent on the transporter ABCA9. nih.gov

T Cell Activation: The impact on T cells is also multifaceted. Low doses of decitabine have been shown to augment the activation and anti-tumor response of CD4+ T cells. frontiersin.org In vitro experiments demonstrated that low-dose treatment promoted the activation and proliferation of sorted mouse CD4+ T cells, increasing the frequency of the Th1 subset, which is crucial for anti-tumor immunity. frontiersin.org This was associated with increased expression of the transcription factor T-bet and the co-stimulatory molecule CD28. frontiersin.org Similar enhancing effects on IFN-γ production and proliferation were observed in human CD4+ T cells. frontiersin.org

Conversely, other studies report an inhibitory effect on T cell proliferation. oncotarget.com Mechanistic work revealed that decitabine could suppress the differentiation of naïve CD4+ T cells into Th1 and Th17 cells, both in vivo and in vitro. oncotarget.com This immunosuppressive effect was protective in models of autoimmunity. oncotarget.com Combination therapies using 5-Aza-2'-deoxycytidine have also been shown to increase T-cell tumor infiltration, suggesting it can make the tumor microenvironment more accessible to immune attack. biorxiv.orgbiorxiv.orgjohnshopkins.edu

Table 2: Effects on Immune Cell Activation and Function

Cell TypeModel SystemKey FindingsObserved EffectReference(s)
MacrophagesMycobacterium tuberculosis Co-cultureReduced inflammatory cytokines (TNF-α, IL-1β), maintained IL-10.Promotes M2-like polarization. mdpi.com
Microglia / MacrophagesExperimental Autoimmune Encephalomyelitis (Mouse)Reduced MHC II expression; inhibited release of chemokines (CCL2, CXCL10).Suppressed activation. oncotarget.com
MacrophagesColorectal Cancer (Mouse/Human)Induced IL-6 expression via ABCA9 modulation.Reprogrammed to anti-tumor phenotype. nih.govnih.gov
CD4+ T CellsSorted Mouse T Cells (in vitro)Increased activation markers (CD28), proliferation, and Th1 differentiation.Promoted activation and anti-tumor response. frontiersin.org
CD4+ T CellsNaïve Mouse T Cells (in vitro/in vivo)Suppressed differentiation into Th1 and Th17 cells.Inhibited differentiation. oncotarget.com
T CellsB16F10 Melanoma (Mouse)Increased T-cell infiltration into tumors when combined with vaccine/IFNα.Enhanced tumor infiltration. biorxiv.orgbiorxiv.orgjohnshopkins.edu

Advanced Research Methodologies and Analytical Approaches for Studying 5 Aza 2 Deoxy Cytidine Diphosphate

Quantitative Determination of Intracellular Metabolite Levels

Accurately measuring the intracellular concentrations of 5-Aza-2'-deoxycytidine and its phosphorylated forms is fundamental to understanding its pharmacological activity. This process is challenging due to the low intracellular concentrations of the drug's metabolites, their chemical instability, and the presence of high concentrations of structurally similar endogenous nucleotides. researchgate.netresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of nucleosides and nucleotides due to its high sensitivity, selectivity, and speed. nih.govnih.gov This technique is well-suited for quantifying the intracellular levels of 5-Aza-2'-deoxycytidine and its phosphorylated derivatives. A significant analytical hurdle is the small mass difference of only one dalton between 5-Aza-2'-deoxycytidine and the endogenous nucleoside, 2'-deoxycytidine, which necessitates high-resolution instrumentation for accurate quantification. researchgate.netnih.gov

Researchers have developed robust LC-MS/MS methods to simultaneously measure genomic incorporation of 5-Aza-2'-deoxycytidine and changes in global DNA methylation. researchgate.netnih.gov These methods typically involve the enzymatic digestion of DNA into single nucleosides, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. researchgate.netnih.gov The use of stable-isotope labeled internal standards is critical for accurate quantification. nih.gov Electrospray ionization (ESI) is a commonly used "soft ionization" technique that allows for the analysis of thermally labile molecules like nucleotides. nih.goviaea.orgbiosyn.com

A novel method, termed AZA-MS, was developed to quantify both the ribonucleoside (5-azacytidine) and deoxyribonucleoside (5-Aza-2'-deoxycytidine) forms of the drug in RNA, DNA, and the cytoplasm from a single sample, requiring only nanogram quantities of starting material. nih.gov This approach highlights the capability of modern MS techniques to trace the metabolic fate of the drug within different subcellular compartments. researchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of 5-Aza-2'-deoxycytidine

Parameter Description Finding
Instrumentation Triple Quadrupole Mass Spectrometer AB Sciex 5500 researchgate.netnih.gov
Ionization Mode Positive Electrospray Ionization (ESI) Detects protonated molecules [M+H]⁺. researchgate.netmdpi.com
Chromatography Porous Graphite Column Thermo Hyperpcarb (100 mm x 2.1 mm, 5 µm). researchgate.netnih.gov
Mobile Phase Isocratic Elution 10 mM ammonium (B1175870) acetate (B1210297):acetonitrile with 0.1% formic acid (70:30, v/v). researchgate.netnih.gov
Assay Range 5-Aza-2'-deoxycytidine 2–400 ng/mL. researchgate.netnih.gov
Precision (%CV) All Analytes ≤ 6.3%. researchgate.netnih.gov

| Accuracy | All Analytes | 93.0–102.2%. researchgate.netnih.gov |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the metabolic profiling of nucleoside analogs like 5-Aza-2'-deoxycytidine. nih.govresearchgate.net It allows for the separation and quantification of the parent drug and its various metabolites from complex biological matrices. nih.gov HPLC methods can be coupled with different detectors, most commonly ultraviolet (UV) or mass spectrometry (MS), to achieve the desired sensitivity and specificity. nih.govnih.gov

Metabolic profiling studies use HPLC to separate 5-Aza-2'-deoxycytidine from its monophosphate, diphosphate (B83284), and triphosphate forms, as well as its degradation products. researchgate.net Reversed-phase HPLC, often using a C18 column, is frequently employed for this purpose. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. researchgate.net Radiochemical HPLC analysis, where a radiolabeled version of the drug is used, provides a highly sensitive method to trace the metabolic fate of the compound within cells. nih.gov

The development of a validated HPLC method is essential for studying drug stability and permeation. acs.org Such methods have been established to analyze the chemical stability of 5-Aza-2'-deoxycytidine in various aqueous solutions, providing insights into its degradation kinetics. nih.gov

Table 2: Typical Components of an HPLC System for 5-Aza-2'-deoxycytidine Analysis

Component Function Example
Stationary Phase Separation Column C-18 stationary phase; Porous graphite. researchgate.netnih.gov
Mobile Phase Eluent Methanol/water mixture; Acetonitrile/ammonium acetate buffer. researchgate.netnih.gov
Detector Analyte Detection UV Spectrophotometer; Mass Spectrometer. nih.govnih.gov

| Application | Research Area | Stability studies; Metabolic profiling; Pharmacokinetic analysis. nih.govnih.govnih.gov |

This table is interactive. You can sort and filter the data.

Enzymatic Assays for Metabolic Pathway Analysis

The biological activity of 5-Aza-2'-deoxycytidine is dependent on its intracellular phosphorylation, a process mediated by specific cellular enzymes. Enzymatic assays are therefore critical for analyzing the metabolic pathways that activate the drug.

The initial and rate-limiting step in the activation of 5-Aza-2'-deoxycytidine is its phosphorylation to 5-Aza-2'-deoxycytidine monophosphate by the enzyme deoxycytidine kinase (dCK). researchgate.netmdpi.com Therefore, measuring dCK activity is crucial for understanding cellular sensitivity and resistance to the drug. mdpi.com Assays to measure dCK activity typically involve incubating a cell lysate or purified enzyme with the substrate (5-Aza-2'-deoxycytidine) and a phosphate (B84403) donor (ATP), and then quantifying the formation of the monophosphorylated product, often using HPLC. researchgate.net

While 5-Aza-2'-deoxycytidine is directly phosphorylated by dCK, the related ribonucleoside analog, 5-azacytidine (B1684299), requires conversion at the diphosphate level by ribonucleotide reductase (RNR) to its deoxy form before it can be incorporated into DNA. nih.govmdpi.com Studies have shown that the off-target effects of these drugs can include the depletion of enzymes involved in nucleotide metabolism; for instance, 5-azacytidine can lead to the depletion of ribonucleotide reductase (RRM1 subunit). nih.gov Enzymatic assays for RNR can measure the conversion of a ribonucleotide diphosphate (like 5-aza-cytidine diphosphate) to its corresponding deoxyribonucleotide diphosphate, which is essential for understanding the metabolic crossover between these two related drugs.

Changes in the expression and activity of these key metabolic enzymes are linked to drug resistance. nih.gov For example, altered expression levels of dCK have been observed in patients who relapse after therapy, highlighting the importance of monitoring these enzymatic activities. nih.gov

Characterization of Degradation Products and Stability in Research Media

A significant challenge in the study of 5-Aza-2'-deoxycytidine is its chemical instability in aqueous solutions, including cell culture media and physiological buffers. researchgate.netnih.gov The compound readily degrades, which can confound the interpretation of experimental results and reduce its effective concentration. nih.govresearchgate.net

The primary degradation pathway involves the hydrolytic opening of the s-triazine ring. nih.govnih.gov This is a reversible reaction that leads to the formation of an unstable N-formyl-guanyl-riboside intermediate. This intermediate then undergoes an irreversible deformylation to yield a guanyl-riboside derivative. nih.govnih.gov In addition to hydrolysis, anomerization (a change in the stereochemistry at the anomeric carbon of the deoxyribose sugar) can also occur. nih.gov A battery of analytical methods, including HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, has been employed to identify and characterize these degradation products. researchgate.netnih.gov

The rate of degradation is highly dependent on pH and temperature. nih.gov The compound is most stable in neutral solutions at low temperatures. nih.gov At 37°C and physiological pH (7.4), the half-life of 5-Aza-2'-deoxycytidine has been reported to be approximately 10-12 hours. nih.govnih.gov Due to this instability, it is recommended that fresh solutions be prepared for cell culture experiments, typically every 24 hours, to ensure a consistent concentration. researchgate.net

Table 3: Half-Life of 5-Aza-2'-deoxycytidine Under Various Conditions

Temperature (°C) pH Half-Life (hours) Source
24 7.0 22 nih.gov
24 8.5 5 nih.gov
37 7.0 12 nih.gov
37 7.4 10.2 ± 1.2 nih.gov

This table is interactive. You can sort and filter the data.

Synthetic Methodologies for Research Applications of 5 Aza 2 Deoxy Cytidine Diphosphate and Its Precursors

Chemical Synthesis of 5-Aza-2'-deoxycytidine Derivatives for Research

The chemical synthesis of 5-aza-2'-deoxycytidine (Decitabine) and its derivatives is a complex process, primarily due to the inherent instability of the 1,3,5-triazine (B166579) ring in the 5-azacytosine (B16484) base. tandfonline.comnih.gov This instability, especially in aqueous and alkaline conditions, necessitates the development of specialized synthetic protocols that avoid harsh chemicals typically used in standard nucleoside and oligonucleotide synthesis. csic.es

One significant challenge is the hydrolytic degradation of the triazine ring, which can lead to the formation of various byproducts. nih.govnih.gov To circumvent this, researchers have developed methods that employ protective groups that can be removed under very mild conditions. A notable strategy involves the use of the 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) group to protect the exocyclic amino function of the 5-azacytosine base. csic.esnih.gov This protecting group is stable during the synthesis steps but can be cleaved using non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous solvents, thereby preserving the integrity of the sensitive triazine ring. tandfonline.com

Several synthetic routes to 5-aza-2'-deoxycytidine itself have been explored. One approach involves the condensation of a protected sugar, such as one bearing a 9-fluorenylmethoxycarbonyl (Fmoc) group, with a silylated 5-azacytosine base. acs.org Another method utilizes a transglycosylation reaction where 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-deoxyuridine is reacted with a trimethylsilylated derivative of 5-azacytosine in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov This particular method yields both the α and β anomers of the desired nucleoside. nih.gov

The conversion of the 5-aza-2'-deoxycytidine nucleoside to its phosphorylated derivatives, including the diphosphate (B83284), typically involves standard phosphorylation procedures, though care must be taken to account for the molecule's instability. Intracellularly, the nucleoside is converted to its mono-, di-, and triphosphate forms by cellular kinases. aacrjournals.org

Synthetic Strategy Key Reagents/Protecting Groups Primary Challenge Addressed Reference
Protected Base CondensationSilylated 5-azacytosine, Fmoc-protected sugarFormation of the nucleoside bond acs.org
TransglycosylationProtected 2'-deoxyuridine, Silylated 5-azacytosine, TMS-triflateCreation of the anomeric mixture of 5-aza-2'-deoxycytidine nih.gov
Oligonucleotide SynthesisNPEOC-protected 5-aza-2'-deoxycytidine phosphoramidite (B1245037), DBUInstability of the triazine ring during deprotection tandfonline.comcsic.es

Enzymatic Synthesis Approaches for Nucleoside Analogues

Enzymatic synthesis offers an alternative, often milder, route to nucleoside analogues like 5-aza-2'-deoxycytidine. These methods can provide high specificity and avoid the harsh conditions associated with purely chemical syntheses.

A key enzymatic approach for the synthesis of 5-aza-2'-deoxycytidine involves the use of N-deoxyribosyltransferase-II. In one study, the gene for this enzyme from Lactobacillus helveticus was cloned and expressed in E. coli. The recombinant enzyme was then utilized to catalyze the transglycosylation reaction between 5-azacytosine and a deoxyribosyl donor, producing 5-aza-2'-deoxycytidine. researchgate.net This biocatalytic method represents a promising route for the efficient production of the nucleoside.

Once the nucleoside is synthesized or taken up by cells, its subsequent phosphorylation to 5-aza-2'-deoxycytidine monophosphate, diphosphate, and the active triphosphate is carried out by a series of intracellular enzymes. aacrjournals.org Studies have shown that enzymes such as thymidine (B127349) kinase and thymidylate kinase are involved in this phosphorylation cascade. nih.gov The enzymatic conversion to the diphosphate is a crucial step, as the triphosphate form is the direct precursor for incorporation into DNA. The reliance on cellular kinases for activation is a common feature for many nucleoside analogues. aacrjournals.org

Development of Modified Oligonucleotides Containing 5-Azacytosine Residues

The incorporation of 5-aza-2'-deoxycytidine into synthetic oligonucleotides is of significant research interest for studying DNA methylation and protein-DNA interactions. nih.gov However, the instability of the 5-azacytosine residue presents a major hurdle for standard solid-phase oligonucleotide synthesis, which traditionally uses ammonia (B1221849) for the final deprotection step—a condition that rapidly degrades the triazine ring. tandfonline.comcsic.es

To overcome this, specialized protocols have been developed. The most successful approach involves using the phosphoramidite of 5-aza-2'-deoxycytidine where the exocyclic amine is protected with the 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) group. tandfonline.comcsic.es This allows for the assembly of the oligonucleotide on a solid support using standard phosphoramidite chemistry, with slightly extended coupling times to ensure high efficiency. tandfonline.com

The crucial modification comes during the deprotection phase. Instead of ammonia, a non-hydrolytic, basic treatment is used. A solution of DBU in an anhydrous organic solvent effectively removes the NPEOC group and other protecting groups from the oligonucleotide without damaging the incorporated 5-azacytosine residues. tandfonline.comcsic.es This methodology has enabled the synthesis of various oligodeoxyribonucleotides containing single or multiple 5-aza-2'-deoxycytidine units at specific sites. nih.gov

Q & A

Q. What are the key considerations for synthesizing and stabilizing 5-Aza-2'-deoxycytidine diphosphate (aza-dCDP) in experimental workflows?

Aza-dCDP is synthesized via phosphorylation of 5-Aza-2'-deoxycytidine (decitabine) by deoxycytidine kinase and ribonucleotide reductase (RNR), followed by sequential phosphorylation steps . Stability is critical due to its susceptibility to deamination by cytidine deaminase (CDA) and pH-dependent hydrolysis. For storage, use neutral buffers (pH 6.5–7.5) at −80°C to minimize degradation. Analytical methods like HPLC with UV detection (λ = 280 nm) or mass spectrometry (m/z 387.177 for [M+H]⁺) are recommended for purity validation .

Q. How can researchers detect and quantify aza-dCDP incorporation into DNA during epigenetic studies?

Aza-dCDP’s incorporation into DNA can be quantified using:

  • LC-MS/MS : Monitor the m/z shift corresponding to cytosine → 5-azacytosine in hydrolyzed DNA samples.
  • Immunofluorescence : Anti-5-azacytosine antibodies (e.g., clone 33D3) for semi-quantitative analysis.
  • Bisulfite sequencing : Distinguish methylated vs. unmethylated cytosines post-aza-dCDP treatment .

Q. What is the role of aza-dCDP in DNA methyltransferase (DNMT) inhibition?

Aza-dCDP is phosphorylated to its triphosphate form (aza-dCTP), which incorporates into DNA during replication. DNMT1 binds covalently to the 5-azacytosine moiety, leading to enzyme trapping and global hypomethylation. Dose-dependent effects require optimization: high concentrations induce cytotoxicity, while low doses promote sustained demethylation .

Advanced Research Questions

Q. How do enzyme kinetics differ between aza-dCDP and native dCDP in ribonucleotide reductase (RNR) systems?

RNR catalyzes the reduction of CDP/dCDP to dCDP/dUDP. Aza-dCDP acts as a competitive inhibitor due to its altered sugar-phosphate conformation. Kinetic assays (e.g., stopped-flow spectrophotometry) reveal a ~10-fold lower KmK_m for aza-dCDP compared to dCDP, suggesting tighter binding but slower catalysis. This property underpins its role in disrupting nucleotide pools .

Q. What experimental strategies resolve contradictions in aza-dCDP’s metabolic flux across cell types?

Discrepancies arise from cell-specific expression of CDA and RNR. To address this:

  • Perform isotopic tracing (¹³C-labeled aza-dCDP) coupled with LC-MS to track metabolic fate.
  • Use CRISPR-edited cell lines (e.g., CDA-knockout) to isolate transport vs. enzymatic degradation effects .

Q. How does aza-dCDP’s instability impact reproducibility in long-term epigenetic studies?

Degradation products (e.g., 5-aza-2'-deoxyuridine diphosphate) can confound results. Mitigation strategies include:

  • Real-time stability assays : Monitor aza-dCDP levels under experimental conditions (pH, temperature).
  • Dosing regimens : Pulse treatments (e.g., 72-hour exposure followed by washout) reduce cumulative degradation artifacts .

Q. What are the optimal controls for distinguishing aza-dCDP’s direct epigenetic effects from off-target cytotoxicity?

  • Negative controls : Use non-incorporating analogs (e.g., 5-fluoro-2'-deoxycytidine).
  • Rescue experiments : Co-treat with thymidine to bypass nucleotide pool imbalance.
  • Multi-omics validation : Integrate DNA methylome, transcriptome, and ATP-level data to disentangle mechanisms .

Methodological Recommendations

  • Metabolic Profiling : Use tandem mass spectrometry (LC-MS/MS) with stable isotopes to quantify intracellular aza-dCDP and its derivatives .
  • Epigenetic Validation : Combine reduced representation bisulfite sequencing (RRBS) with RNA-seq to correlate methylation changes with gene expression .
  • Controlled Storage : Aliquot aza-dCDP in amber vials under argon to prevent light/oxygen-induced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.